methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole moiety, a pyrrole ring, and a carboxylate ester group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a pyrrole precursor under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature and pressure control is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds .
Scientific Research Applications
METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Shares the benzodioxole moiety but differs in the rest of the structure.
®-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Contains a similar benzodioxole group but has a different pyrrole derivative.
Uniqueness
METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-4-7-19-11(2)16(18(21)22-3)13(17(19)20)8-12-5-6-14-15(9-12)24-10-23-14/h4-6,8-9H,1,7,10H2,2-3H3/b13-8- |
InChI Key |
QICQYDHYBAJOBF-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CC=C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CC=C)C(=O)OC |
Origin of Product |
United States |
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